molecular formula C10H6Cl3NO3 B4699490 3-nitro-2-(trichloromethyl)-2H-chromene

3-nitro-2-(trichloromethyl)-2H-chromene

Cat. No.: B4699490
M. Wt: 294.5 g/mol
InChI Key: YXYSGEIJKFSRPM-UHFFFAOYSA-N
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Description

3-nitro-2-(trichloromethyl)-2H-chromene is a useful research compound. Its molecular formula is C10H6Cl3NO3 and its molecular weight is 294.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.941326 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-2-(trichloromethyl)-2H-chromene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl3NO3/c11-10(12,13)9-7(14(15)16)5-6-3-1-2-4-8(6)17-9/h1-5,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYSGEIJKFSRPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(O2)C(Cl)(Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Importance of the 2h Chromene Scaffold

The 2H-chromene motif, a fusion of a benzene (B151609) ring and a pyran nucleus, is a fundamental structural unit in a wide array of natural and synthetic compounds. nih.govmdpi.com Its derivatives are known to exhibit a remarkable spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This inherent bioactivity has established the chromene scaffold as a critical component in medicinal chemistry and the development of new therapeutic agents.

The significance of 2H-chromenes also lies in their utility as synthetic intermediates. researchgate.net The pyran ring's double bond and the adjacent chiral center at the 2-position offer multiple sites for chemical modification, enabling the construction of diverse and complex chromane-based structures. Methodologies for synthesizing the 2H-chromene core are varied, often involving cyclization reactions that build the pyran ring onto a phenolic precursor. mdpi.com The development of efficient and stereoselective methods to access functionalized 2H-chromenes remains an active and important area of synthetic methodology research.

A Unique Reactivity Profile: the Influence of Nitro and Trichloromethyl Groups

The chemical behavior of 3-nitro-2-(trichloromethyl)-2H-chromene is profoundly dictated by its two key substituents, which together create a unique and powerful platform for synthetic transformations.

The molecule contains the structural elements of a conjugated electrophilic alkene and a heterodiene, which are responsible for its broad spectrum of chemical properties. researchgate.net The nitro group at the C-3 position is a potent electron-withdrawing group, which strongly activates the double bond. This renders the C-4 position of the chromene highly electrophilic and thus an active Michael acceptor, readily undergoing conjugate addition reactions with a wide range of carbon and heteroatom nucleophiles. researchgate.netresearchgate.net

The trichloromethyl (-CCl₃) group at the C-2 position exerts a significant influence that distinguishes this compound from other 2-substituted 3-nitro-2H-chromenes, such as its 2-phenyl or 2-trifluoromethyl analogues. While also electron-withdrawing, the primary impact of the trichloromethyl group is steric. Its substantial bulk can direct the stereochemical outcome of reactions and, in some cases, completely alter the reaction pathway by preventing subsequent intramolecular steps that are accessible to smaller substituents.

A salient example of this unique reactivity is observed in the reaction with stabilized azomethine ylides. nih.govmdpi.com While 2-phenyl and 2-trifluoromethyl-3-nitro-2H-chromenes react via a Michael addition followed by an intramolecular Mannich reaction to yield fused chromeno[3,4-c]pyrrolidine ring systems, the reaction with This compound stops cleanly at the initial Michael addition step. nih.govresearchgate.netnih.gov The steric hindrance imposed by the bulky -CCl₃ group prevents the final ring-closing step, leading to the formation of stable acyclic Michael adducts as the sole products. nih.govnih.gov This divergent reactivity highlights the unique synthetic potential of the title compound.

Table 1: Comparison of Reaction Products of 2-Substituted 3-Nitro-2H-chromenes with Azomethine Ylides nih.govmdpi.com
Substituent at C-2Reaction PathwayFinal ProductYield (%)
-C₆H₅ (Phenyl)Michael Addition / Mannich ReactionChromeno[3,4-c]pyrrolidines (mixture of isomers)85-93%
-CF₃ (Trifluoromethyl)Michael Addition / Mannich ReactionChromeno[3,4-c]pyrrolidine (single isomer)85-94%
-CCl₃ (Trichloromethyl)Michael Addition OnlyAcyclic Michael Adduct40-67%

Research Trajectories and Synthetic Applications

General Approaches to 3-nitro-2H-chromenes

The foundational strategies for synthesizing 3-nitro-2H-chromenes are diverse, employing multicomponent reactions, various catalytic systems, and environmentally conscious methodologies. These approaches provide access to a wide array of substituted chromenes by varying the initial reactants and reaction conditions.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. organic-chemistry.org The synthesis of 3-nitro-2H-chromenes frequently utilizes a domino oxa-Michael-Henry reaction sequence. This process is typically initiated by the reaction of a substituted salicylaldehyde with a nitroalkene. mdpi.com The reaction proceeds through an initial conjugate addition (oxa-Michael) of the phenolic hydroxyl group to the electron-deficient nitroalkene, followed by an intramolecular cyclization (Henry reaction), which forms the pyran ring of the chromene system. mdpi.comchim.it This strategy is notable for its atom economy and the ability to construct complex molecular architectures in a single step.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of 3-nitro-2H-chromenes, providing access to chiral molecules with high enantioselectivity. chim.it The enantioselective synthesis is predominantly achieved via an organocatalytic iminium activation pathway, utilizing chiral secondary amine catalysts. chim.it In this approach, the salicylaldehyde reacts with the chiral amine to form an iminium ion, which then undergoes a domino oxa-Michael/Henry reaction with a β-nitrostyrene or other nitroalkene. mdpi.com

A variety of organocatalysts have been explored for this transformation. For instance, a pyrrolidine-thioimidazole catalyst with salicylic acid as a cocatalyst has been shown to furnish 3-nitro-2H-chromenes in reasonable yields and with enantioselectivities up to 91% ee. chim.it Other catalysts, such as L-pipecolic acid, have also been employed, though sometimes resulting in lower chiral induction. chim.it The development of bifunctional catalysts, like quinine-thiourea derivatives, which utilize non-covalent hydrogen bonding, has further advanced this field, achieving high enantioselectivities (up to 92% ee) in the synthesis of these chromene derivatives. chim.it

Performance of Selected Organocatalysts in the Synthesis of 3-nitro-2H-chromenes chim.it
CatalystCo-catalyst/AdditiveTypical YieldEnantiomeric Excess (ee)
Pyrrolidine-thioimidazole (19)Salicylic AcidReasonableUp to 91%
L-proline derived Pyrrolidine-triazole (20)Not specifiedPoorUp to 24%
L-pipecolic acid (21)Not specified81%Low (5%)
Quinine-thiourea (24)Not specifiedHighUp to 92%

While organocatalysis is prominent, transition metal catalysis also plays a role in the synthesis and transformation of 3-nitro-2H-chromenes. Although less common for the primary synthesis of the 3-nitro-2H-chromene core itself, which is dominated by base- and organo-catalyzed methods, Lewis acidic metal salts are often used in subsequent reactions. For example, silver acetate (B1210297) (AgOAc) has been used to catalyze reactions involving 3-nitro-2H-chromenes with azomethine ylides, highlighting the utility of metal catalysts in the functionalization of the chromene scaffold. mdpi.com These catalysts can enhance stereoselectivity by stabilizing specific conformations of the reactants. mdpi.com

In line with the principles of green chemistry, several eco-friendly methods for the synthesis of 3-nitro-2H-chromenes have been developed. These methodologies aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

One notable approach is the microwave-assisted synthesis of 3-nitro-2H-chromenes under solvent-less, phase-transfer catalytic (PTC) conditions. yu.edu.jo This method involves reacting salicylaldehyde derivatives with 2-nitroethanol adsorbed on anhydrous potassium carbonate, with tetrabutylammonium bromide (TBAB) acting as the phase-transfer catalyst. yu.edu.jo The use of microwave irradiation significantly reduces reaction times and often leads to cleaner product formation. yu.edu.jo

Another green technique is the use of solvent-free ball milling. A cascade oxa-Michael-Henry reaction between salicylaldehydes and β-nitrostyrenes can be effectively catalyzed by potassium carbonate under these conditions, providing 3-nitro-2H-chromenes in good yields with short reaction times. organic-chemistry.org These solvent-free methods represent a significant advancement towards more sustainable chemical manufacturing. organic-chemistry.orgchim.it

Targeted Synthesis of this compound

The specific synthesis of this compound follows the general principles established for the broader class of 3-nitro-2H-chromenes. The primary route involves the reaction of an appropriately substituted salicylaldehyde with a nitroalkene bearing a trichloromethyl group.

This compound is a member of the 2-(trihalomethyl)-3-nitro-2H-chromene family, which are recognized as valuable building blocks in organic synthesis. researchgate.netresearchgate.net The synthesis typically proceeds via the condensation of a salicylaldehyde with 3,3,3-trichloro-1-nitroprop-1-ene in the presence of a suitable catalyst. The trichloromethyl group at the 2-position significantly influences the reactivity of the molecule. For instance, in reactions with stabilized azomethine ylides, 3-nitro-2-(trichloromethyl)-2H-chromenes yield Michael adducts, whereas their 2-phenyl and 2-trifluoromethyl analogues proceed to form cycloadducts. mdpi.com This distinct reactivity underscores the unique chemical nature imparted by the CCl₃ group. mdpi.comresearchgate.net

These compounds have been utilized as precursors for more complex heterocyclic systems. For example, 2-(trichloromethyl)-substituted nitrochromenes react with sodium azide in the presence of an acid like p-toluenesulfonic acid to form 4-(trichloromethyl)-2,4-dihydrochromeno[3,4-d] chim.itresearchgate.nettandfonline.comtriazoles. researchgate.net

Optimization of Reaction Conditions and Yield Enhancement in Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and, in the case of asymmetric synthesis, the stereoselectivity of 3-nitro-2H-chromene formation. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, and reaction time. researchgate.net

The selection of the catalyst is paramount. Simple bases like di-n-butylamine or potassium carbonate can effectively promote the reaction, while more complex chiral organocatalysts are required for enantiocontrol. chim.itorganic-chemistry.orgtandfonline.com The catalyst loading is also a critical factor; for instance, increasing the amount of a given catalyst can lead to an enhancement in product yield up to a certain point. researchgate.net

The solvent plays a significant role in reaction efficiency. Solvents such as toluene (B28343), chloroform, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) have been successfully employed. mdpi.comyu.edu.jo In some cases, polar protic solvents like methanol can be effective. researchgate.net The optimal choice of solvent can depend on the specific reactants and catalyst system. As noted, solvent-free conditions, either through microwave irradiation or ball milling, offer green alternatives that can lead to high yields. yu.edu.joorganic-chemistry.org

Temperature and reaction time are also tailored to the specific reaction. While many organocatalytic reactions are run at or below room temperature to maximize enantioselectivity, other methods may require heating. chim.ityu.edu.jo The progress of the reaction is typically monitored by techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time. mdpi.com

Impact of Reaction Conditions on Chromene Synthesis researchgate.net
EntryCatalyst AmountSolventTemperatureYield
1NoneEtOH/H₂ORoom Temp.No reaction
2NoneNone100 °CTraces
310 mgNone100 °C70%
410 mgMethanolRoom Temp.85%
520 mgMethanolRoom Temp.90%
610 mgAcetonitrile (B52724)Room Temp.Traces

Cycloaddition Reactions

The conjugated C(3)=C(4) double bond, activated by the nitro group, makes the 3-nitro-2H-chromene scaffold a potent dipolarophile and dienophile for various cycloaddition reactions.

The reaction of 3-nitro-2H-chromenes with azomethine ylides is a common strategy for synthesizing the chromeno[3,4-c]pyrrolidine core structure. However, the reactivity of the 2-(trichloromethyl) derivative shows a significant deviation from this pathway when reacting with certain stabilized azomethine ylides.

In reactions with stabilized azomethine ylides generated from α-iminoesters (derived from methyl glycinate (B8599266) and arylaldehydes), this compound does not yield the expected chromeno[3,4-c]pyrrolidine cycloadduct. nih.govmdpi.comresearchgate.netnih.gov Instead, the reaction halts after the initial nucleophilic attack, resulting in the formation of stable Michael adducts. nih.govmdpi.com This behavior contrasts with that of 2-phenyl or 2-trifluoromethyl substituted 3-nitro-2H-chromenes, which proceed via a Michael addition/Mannich reaction sequence to form the fused pyrrolidine (B122466) ring. nih.govmdpi.comnih.gov The reaction of 2-(trichloromethyl)-substituted chromenes with these ylides stops at the Michael addition step, preventing the subsequent intramolecular cyclization required to form the pyrrolidine ring. mdpi.com

The Michael addition reaction of 3-nitro-2-(trichloromethyl)-2H-chromenes with stabilized azomethine ylides (from iminoesters) proceeds with high diastereoselectivity. nih.govresearchgate.net The process yields the corresponding Michael adducts exclusively as individual anti-isomers, characterized by a cis,trans configuration of the resulting chromane ring. nih.govmdpi.comresearchgate.net The reaction is typically catalyzed by silver acetate (AgOAc) in the presence of triethylamine (B128534) (Et₃N) at room temperature. nih.govmdpi.com Yields for these adducts range from 40% to 67%, with variations depending on the substituents on the chromene and ylide structures. nih.govmdpi.comresearchgate.net For instance, the presence of a methoxy (B1213986) group at the C-6 position of the nitrochromene was found to result in a lower yield (40%). nih.govmdpi.com

Table 1: Synthesis of Michael Adducts from 3-nitro-2-(trichloromethyl)-2H-chromenes and Azomethine Ylides

Chromene Substituent (R¹)Ylide Substituent (R²)ProductYield (%)Reference
HPhanti-isomer65 mdpi.com
H4-ClC₆H₄anti-isomer67 mdpi.com
6-BrPhanti-isomer61 mdpi.com
6-Br4-ClC₆H₄anti-isomer63 mdpi.com
6-ClPhanti-isomer62 mdpi.com
8-MeOPhanti-isomer55 mdpi.com
6-MeOPhanti-isomer40 mdpi.com

The 3-nitro-2H-chromene system contains a heterodiene fragment, making it a potential candidate for [4+2] cycloaddition (Diels-Alder) reactions. However, studies involving this compound have shown it to be unreactive under conditions that are successful for other analogues. In a formal [4+2] cycloaddition with 2-(1-phenylalkylidene)malononitriles, which proceeds via a Michael addition-cyclization-elimination sequence, the 2-(trichloromethyl) derivative failed to yield any product. chim.it While other 2-trihalomethyl-3-nitro-2H-chromenes, such as the 2-trifluoromethyl analogue, can undergo heterodiene cycloaddition with electron-rich dienophiles like ethyl vinyl ether, specific successful examples for the 2-trichloromethyl variant in such [4+2] annulations are not prominently reported. researchgate.net

While reactions with stabilized azomethine ylides from α-iminoesters fail to produce cycloadducts, this compound successfully undergoes [3+2] cycloaddition with other types of dipoles.

A notable example is the three-component reaction with azomethine ylides generated in situ from acenaphthenequinone (B41937) and cyclic α-amino acids like L-proline or L-thiaproline. thieme-connect.de This reaction, conducted in ethanol (B145695) or DMSO, proceeds regio- and stereoselectively to afford novel, highly substituted spiro[acenaphthylene-1,11'-chromeno3,4-apyrrolizidin]-2-ones in good yields (36-89%). thieme-connect.de The cycloaddition forms only the endo-isomers with a cis-arrangement of the nitro and trichloromethyl groups. thieme-connect.de

Furthermore, this compound reacts with sodium azide, which serves as an azide anion dipole precursor. This reaction leads to the synthesis of 4-(trichloromethyl)-2,4-dihydrochromeno[3,4-d] nih.govmdpi.comthieme-connect.detriazoles, demonstrating the versatility of the chromene as a dipolarophile. urfu.ru

[3+2] Cycloaddition with Azomethine Ylides

Nucleophilic Addition Reactions

The electron-deficient C-4 position of this compound makes it highly susceptible to nucleophilic attack, particularly conjugate (Michael) addition.

As discussed previously (Section 3.1.1.1), the reaction with stabilized azomethine ylides is a prime example of a nucleophilic conjugate addition, yielding stable Michael adducts. nih.govmdpi.com

The compound also readily undergoes nucleophilic addition with other C-, N-, and S-nucleophiles. For instance, the conjugate addition of the enamine 1-morpholinocyclopentene to this compound proceeds stereoselectively to give the corresponding trisubstituted chromane derivative. chim.it The reaction yields for the trichloromethyl compounds were noted to be higher than for their trifluoromethyl counterparts due to lower solubility and easier precipitation of the product. chim.it Similarly, reactions with thiols and aromatic amines proceed via nucleophilic addition to the C-4 position. researchgate.net

A tandem reaction sequence involving both Michael addition and an intramolecular Henry (nitro-aldol) reaction has also been reported. The reaction of this compound with mercaptoacetaldehyde (B1617137) (generated in situ from 2,5-dihydroxy-1,4-dithiane) in the presence of a base catalyst leads to the diastereoselective synthesis of tetrahydro-4H-thieno[3,2-c]chromen-3-ols. bohrium.com This transformation involves an initial thia-Michael addition followed by an intramolecular cyclization of the resulting aldehyde with the nitronate intermediate. bohrium.com

Michael Addition Pathways

The electron-deficient double bond in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a range of nucleophiles. The bulky and strongly electron-withdrawing trichloromethyl group at the C2 position plays a crucial role in directing the stereochemical outcome of these additions.

Conjugate Additions to the Activated Double Bond

This compound reacts with various carbon, nitrogen, and sulfur nucleophiles via a conjugate addition mechanism. The reactions of 3-nitro-2-trihalomethyl-2H-chromenes with thiols and aromatic amines proceed through nucleophilic addition to the activated C=C double bond, resulting in the formation of 2,3,4-trisubstituted chromanes in high yields researchgate.net. The stereochemistry of these products has been determined through detailed spectroscopic analysis researchgate.net.

Similarly, the addition of C-nucleophiles such as acetylacetone (B45752) and ethyl acetoacetate (B1235776) to 3-nitro-2-(trichloromethyl)-2H-chromenes in the presence of a base like sodium hydride (NaH) yields 2,3,4-trisubstituted chromanes. These adducts feature the β-dicarbonyl fragment at the C4 position. X-ray diffraction and NMR spectroscopy have confirmed a trans-trans configuration for the resulting products, which exist in their enol form.

Reaction with Iminoesters

The reaction of this compound with stabilized azomethine ylides, generated from α-iminoesters, demonstrates the distinct influence of the C2 substituent. Unlike its 2-phenyl or 2-trifluoromethyl analogues which can proceed to form cycloadducts, the reaction with the 2-trichloromethyl derivative stops at the initial Michael addition step. mdpi.comscielo.org.za This results in the formation of Michael adducts as individual anti-isomers with a cis,trans-configuration of the chromane ring. mdpi.comscielo.org.zaresearchgate.net

The reaction is typically catalyzed by silver acetate (AgOAc) in the presence of triethylamine (Et3N) and is carried out in dichloromethane (DCM) at room temperature. researchgate.net The yields for these Michael adducts range from 40% to 67%. mdpi.comscielo.org.zaresearchgate.net It has been noted that the lowest yield (40%) occurs when the chromene ring is substituted with a methoxy group at the 6-position. scielo.org.zaresearchgate.net

Table 1: Synthesis of Michael Adducts from 3-nitro-2-(trichloromethyl)-2H-chromenes and Iminoesters scielo.org.zaresearchgate.net

Chromene Substituent (R¹)Iminoester Substituent (R²)Product Yield (%)
HPh65
H4-Cl-C₆H₄67
6-ClPh62
6-Cl4-Cl-C₆H₄63
6-BrPh58
6-Br4-Cl-C₆H₄55
6-MeOPh40
Reaction with Push-Pull Enamines

The conjugate addition of push-pull enamines to 3-nitro-2-(trichloromethyl)-2H-chromenes is highly stereoselective. The use of 2-trichloromethylchromenes in these reactions leads to the isolation of single diastereomeric trans-cis-isomers. researchgate.net This contrasts with other 2-substituted nitrochromenes which may yield mixtures of diastereomers. For instance, the reaction with enamines derived from cyclic amines and acetylacetone proceeds via the vinylogous β-methyl group, resulting predominantly in cis-trans-isomers with an E-configuration of the newly formed double bond. researchgate.net The high reactivity of the 2-trifluoromethyl analogues compared to the 2-trichloromethyl derivatives has also been noted. researchgate.net

Reactions with Hydrazine and Related Nucleophiles

The Michael adducts derived from the reaction of this compound with β-dicarbonyl compounds serve as precursors for further heterocyclic synthesis. When these adducts are treated with hydrazine, they undergo a cyclization reaction to yield 3-nitro-4-(pyrazol-4-yl)-2-trihalomethylchromanes. This transformation provides a pathway to link the chromane core with a pyrazole (B372694) moiety, creating complex polycyclic structures.

Reaction with Sodium Azide leading to Triazole Fusion

A significant transformation of this compound involves its reaction with sodium azide (NaN₃), which leads to a fused heterocyclic system. This reaction, typically conducted in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) and catalyzed by p-toluenesulfonic acid (TsOH), results in the formation of 4-(trichloromethyl)-2,4-dihydrochromeno[3,4-d] mdpi.comresearchgate.netbeilstein-journals.orgtriazoles. researchgate.netnih.gov The reaction proceeds via a nucleophilic attack of the azide anion, followed by an intramolecular cyclization and loss of the nitro group, leading to the stable, fused triazole ring system. nih.gov

Table 2: Synthesis of 4-(Trichloromethyl)-2,4-dihydrochromeno[3,4-d] mdpi.comresearchgate.netbeilstein-journals.orgtriazoles nih.gov

Chromene SubstituentSolventTime (min)Yield (%)
HDMSO1079
6-ClDMSO1080
6-BrDMSO1081
8-MeODMF3075
6,8-Cl₂DMF6072
6-Cl, 8-BrDMF6070

Rearrangement and Elimination Reactions

The reactivity of this compound and its derivatives also includes notable elimination reactions, often leading to functionally distinct products.

A documented side reaction during the synthesis of chromenotriazoles from 2-(trichloromethyl)nitrochromenes is the elimination of a molecule of hydrogen chloride (HCl). nih.gov This elimination leads to the formation of 4-(dichloromethylidene)chromenes as by-products. nih.gov

Furthermore, elimination pathways can be accessed from the Michael adducts of these chromenes. For example, a Michael adduct formed from the reaction of a 3-nitro-2H-chromene with (trichloromethyl)trimethylsilane can undergo an elimination reaction. Treatment of this adduct with potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) results in the rapid formation of a dichlorocyclopropane derivative. researchgate.net This reaction proceeds via the elimination of the nitro group and chloride, with the concomitant formation of a three-membered ring.

Oxidation and Reduction Chemistry

The 3-nitro-2H-chromene system can undergo both oxidation and reduction, targeting either the chromene ring or the nitro group.

Oxidation: Oxidation of 3-nitro-2H-chromenes can lead to the formation of chromones. For example, treatment with chromium trioxide (CrO3) can effect this transformation. chim.it

Reduction: The reduction of 3-nitro-2H-chromenes offers a variety of outcomes depending on the reducing agent and reaction conditions. chim.it The nitroalkene moiety can be fully reduced to a 3-aminochromane using strong reducing agents like lithium aluminium hydride (LiAlH4) or through catalytic hydrogenation. chim.it Selective reduction of the double bond to yield a 3-nitrochromane can be achieved with sodium borohydride (B1222165) (NaBH4). chim.it Furthermore, the nitro group can be partially reduced to an oxime using reagents such as stannous chloride (SnCl2) or tin (Sn) in hydrochloric acid. chim.it The Nef reaction, using reagents like titanium(III) chloride (TiCl3), can convert the nitro group to a ketone, yielding a 3-oxochromane. chim.it

Table 4: Reduction Products of 3-Nitro-2H-chromenes

Product TypeReagentsReference
3-AminochromaneLiAlH4, Borane in THF, NaBH4/Raney Ni/Hydrazine, H2/Pd-C, Cu(OAc)2/NaBH4 chim.it
3-NitrochromaneNaBH4, Baker's yeast chim.it
3-Oxime of chromaneSnCl2, Sn/HCl, Raney Ni/Hydrazine chim.it
3-OxochromaneChromous chloride, TiCl3/NH4Cl chim.it

Mechanistic Investigations of Reactions Involving 3 Nitro 2 Trichloromethyl 2h Chromene

Elucidation of Reaction Mechanisms in Cycloadditions

The 3-nitro-2H-chromene scaffold can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. The presence of the bulky and electron-withdrawing trichloromethyl group at the C-2 position significantly influences the reaction pathways and outcomes compared to other 2-substituted analogs.

One of the key cycloaddition reactions studied is the 1,3-dipolar cycloaddition. In reactions with azomethine ylides, which are common 1,3-dipoles, the behavior of 3-nitro-2-(trichloromethyl)-2H-chromene is distinct. Unlike its 2-phenyl or 2-trifluoromethyl counterparts that often proceed through a concerted [3+2] cycloaddition or a stepwise Michael addition/Mannich reaction sequence to form fused pyrrolidine (B122466) rings, the reaction with the 2-trichloromethyl derivative typically halts after the initial nucleophilic attack. mdpi.comnih.gov The reaction between 3-nitro-2-(trichloromethyl)-2H-chromenes and stabilized azomethine ylides (generated from α-iminoesters) does not yield the expected chromeno[3,4-c]pyrrolidine cycloadduct. Instead, it stops at the formation of a stable Michael adduct. mdpi.comnih.govnih.gov This is attributed to the steric hindrance and electronic effects of the CCl₃ group, which likely disfavor the subsequent intramolecular cyclization (Mannich reaction) required to form the fused ring system.

Another significant cycloaddition involves the reaction with azides. The reaction of 3-nitro-2-(trichloromethyl)-2H-chromenes with sodium azide (B81097) (NaN₃), often in the presence of an acid promoter like p-toluenesulfonic acid (p-TsOH), leads to the formation of CCl₃-containing NH-triazole-fused chromenes. chim.it This transformation is proposed to proceed via a 1,3-dipolar cycloaddition of the azide to the nitroalkene double bond. The reaction with CCl₃-substituted chromenes requires slightly longer reaction times and results in lower yields (37-64%) compared to their CF₃-analogs (84-96%), likely due to increased decomposition of the starting material under the reaction conditions. chim.it

Table 1: Comparison of Cycloaddition Reactions
ReactantSubstituent at C-2Observed ProductProposed MechanismReference
Azomethine Ylide-CCl₃Michael AdductReaction stops after initial Michael addition; no cyclization. mdpi.comnih.gov
Azomethine Ylide-CF₃ / -PhChromeno[3,4-c]pyrrolidineMichael addition followed by intramolecular Mannich cyclization. mdpi.comnih.gov
Sodium Azide-CCl₃NH-Triazole-fused Chromene1,3-Dipolar cycloaddition followed by tautomerization. chim.it

Mechanistic Pathways of Nucleophilic Additions

The electron-deficient double bond in this compound makes it a potent Michael acceptor, readily undergoing conjugate nucleophilic additions. researchgate.net A variety of C-, N-, and S-nucleophiles have been shown to react, typically adding to the C-4 position of the chromene ring. These reactions generally proceed with high stereoselectivity to furnish 2,3,4-trisubstituted chromane (B1220400) derivatives. researchgate.netresearchgate.net

The reaction with stabilized azomethine ylides, as mentioned previously, serves as a prime example of a nucleophilic addition pathway. The process is initiated by the nucleophilic attack of the ylide carbanion at the C-4 position of the nitrochromene. mdpi.comnih.gov This forms a nitronate intermediate. For the 2-trichloromethyl derivative, the reaction concludes with protonation of this intermediate to give the stable Michael adduct as a single anti-isomer with a cis,trans configuration of the resulting chromane ring. mdpi.comnih.gov The stereochemistry is dictated by the approach of the nucleophile, which is directed by the substituents on the chromene ring to minimize steric interactions.

Similarly, reactions with other nucleophiles such as enamines, indoles, N-methylpyrrole, thiols, and aromatic amines follow a conjugate addition mechanism. chim.itresearchgate.netresearchgate.net For instance, heating this compound with indole (B1671886) or N-methylpyrrole under solvent-free conditions leads stereoselectively to the corresponding 4-azolyl-3-nitrochromanes. researchgate.net The addition of 1-morpholinocyclopentene (an enamine) proceeds stereoselectively at low temperatures (-18 °C) to yield the kinetically favored cis-trans product. chim.it The high stereoselectivity observed in these nucleophilic additions indicates a highly ordered transition state where the bulky trichloromethyl group at C-2 and the incoming nucleophile at C-4 orient themselves to occupy pseudo-equatorial positions in the developing chair-like transition state, leading to a thermodynamically stable trans-cis or cis-trans relationship between the substituents in the final chromane product. researchgate.net

Insights into Tautomerization and Aromatization Steps

In certain reactions of this compound, the initial adducts can undergo subsequent transformations such as tautomerization or aromatization to yield the final stable products.

A clear example of tautomerization is observed in the reaction with sodium azide. chim.it Following the initial 1,3-dipolar cycloaddition, a dihydrotriazole (B8588859) intermediate is formed. This intermediate is not isolated but undergoes a spontaneous tautomerization to give the more stable, aromatic NH-triazole ring fused to the chromene system. X-ray crystal structure analysis of related CF₃-containing derivatives confirms that the hydrogen atom of the resulting tautomer is located at the N-2 position of the triazole ring. chim.it

Aromatization is a driving force in other reaction sequences. For instance, while not directly starting from this compound, related chromane systems can be aromatized. The 3-nitro group in the initial adducts can be eliminated as nitrous acid, or the entire pyran ring can undergo oxidative aromatization under specific conditions, although this is less commonly reported for the 2-trichloromethyl derivatives compared to other analogs. The stability of the chromane adducts formed from this compound suggests that subsequent aromatization steps require specific reagents or more forcing conditions.

Proposed Catalytic Cycles for Transformation

Catalysis plays a crucial role in modulating the reactivity and selectivity of transformations involving this compound. Both Lewis acids and Brønsted acids have been employed to promote reactions.

In the reaction with stabilized azomethine ylides, a catalytic amount of silver acetate (B1210297) (AgOAc) in the presence of a base like triethylamine (B128534) (Et₃N) is used. mdpi.comnih.gov While a detailed catalytic cycle for the 2-CCl₃ derivative leading only to the Michael adduct is not fully elucidated in the literature, a proposed cycle for the related formation of cycloadducts with 2-CF₃/Ph derivatives can be inferred. The cycle likely begins with the coordination of the Ag(I) salt to the imine and the ester carbonyl of the α-iminoester. The base then facilitates the deprotonation to form the silver-complexed azomethine ylide. This activated 1,3-dipole then attacks the nitrochromene. For the CCl₃ derivative, the steric bulk prevents the subsequent intramolecular cyclization, and the catalyst is regenerated upon protonation and release of the Michael adduct. mdpi.com

For the synthesis of triazole-fused chromenes, p-toluenesulfonic acid (p-TsOH) is used as a promoter. chim.it The proposed role of the acid is to protonate the nitro group of the 3-nitro-2H-chromene. This protonation increases the electrophilicity of the C=C double bond, making it more susceptible to attack by the azide nucleophile (or the conjugate acid, hydrazoic acid, HN₃). This activation facilitates the initial cycloaddition step, leading to the formation of the fused triazole product after tautomerization. The catalytic cycle would involve the protonation of the substrate, nucleophilic attack/cycloaddition, and subsequent release of the proton upon formation of the stable product.

Table 2: Catalysts and Their Proposed Roles
Reaction TypeCatalystProposed Role of CatalystReference
Reaction with Azomethine YlidesAgOAc / Et₃NActivates the α-iminoester to facilitate the formation of the azomethine ylide dipole. mdpi.comnih.gov
Reaction with Sodium Azidep-TsOHProtonates the nitro group, increasing the electrophilicity of the double bond for cycloaddition. chim.it

Stereochemical Aspects in 3 Nitro 2 Trichloromethyl 2h Chromene Chemistry

Diastereoselectivity in Product Formation

Diastereoselectivity is a key consideration in reactions involving 3-nitro-2-(trichloromethyl)-2H-chromene, particularly in addition reactions where new stereocenters are formed. Research has shown that the substituent at the 2-position of the 3-nitro-2H-chromene ring significantly influences the stereochemical outcome of reactions.

In the reaction of 3-nitro-2-(trichloromethyl)-2H-chromenes with stabilized azomethine ylides (generated from α-iminoesters), a high degree of diastereoselectivity has been observed. Unlike the reactions with 2-phenyl or 2-trifluoromethyl substituted nitrochromenes which can lead to cycloaddition products, the reaction with 2-CCl₃ substituted chromenes stops at the Michael addition stage. mdpi.comnih.gov This process yields Michael adducts as single anti-isomers, featuring a cis,trans configuration of the resulting chromane (B1220400) ring. mdpi.comnih.govresearchgate.net The formation of syn-isomers is not observed in these reactions, indicating excellent diastereocontrol. mdpi.comnih.gov

The yields of these highly diastereoselective Michael additions range from 40% to 67%. mdpi.comnih.govresearchgate.net The specific yield is influenced by the substituents on the aromatic ring of the nitrochromene. For instance, the presence of a methoxy (B1213986) group at the 6-position resulted in the lowest yield of 40%. mdpi.comnih.gov

Below is a table summarizing the scope and diastereoselectivity of this Michael addition reaction.

EntryProductYield (%)Diastereomeric Ratio (anti:syn)
1HHH10a 65>99:1
2HH4-Me10b 67>99:1
3HH4-Cl10c 62>99:1
48-MeOHH10d 60>99:1
56-BrHH10e 63>99:1
66-ClHH10f 61>99:1
76-MeOHH10g 40>99:1
Data sourced from studies on the reaction of 3-nitro-2-(trichloromethyl)-2H-chromenes with stabilized azomethine ylides. mdpi.comnih.gov

Enantioselective Synthesis Approaches

The enantioselective synthesis of 3-nitro-2H-chromenes is a significant area of research, as the chirality of these scaffolds is crucial for their application in bioactive molecules. chim.it Organocatalysis, particularly using chiral secondary amines, has emerged as a primary strategy for the enantioselective construction of the 3-nitro-2H-chromene core starting from salicylaldehydes and β-nitrostyrenes. chim.itorganic-chemistry.org This typically proceeds through an iminium activation mechanism. chim.it However, much of the documented research focuses on derivatives with aryl or alkyl substituents at the 2-position. chim.itorganic-chemistry.org

While general methods for the enantioselective synthesis of the 3-nitro-2H-chromene scaffold are established, specific applications of these methods to produce enantiopure this compound are not extensively detailed in the reviewed literature. The development of enantioselective approaches tailored for the trichloromethyl-substituted variant remains a more specialized area of investigation.

Kinetic Resolution Methodologies

Kinetic resolution is a powerful technique for separating racemic mixtures into their constituent enantiomers. In the context of 3-nitro-2H-chromenes, asymmetric kinetic resolution has been successfully applied. One notable method involves the [3+2]-cycloaddition of racemic nitrochromenes with azomethine ylides, catalyzed by a bifunctional thiourea (B124793) organocatalyst, such as Takemoto's catalyst. chim.itnih.gov This process can afford optically active (R)-3-nitro-2H-chromene derivatives with good enantioselectivities (up to 87% ee). chim.it

This methodology has been effectively demonstrated for 2-aryl substituted 3-nitro-2H-chromenes. nih.gov However, the specific application of kinetic resolution techniques, whether enzymatic or chemical, directly to racemic this compound is not prominently featured in the available research, which tends to focus on other substitution patterns at the 2-position. researchgate.net

Stereocontrol in Michael Addition and Cycloaddition Processes

Stereocontrol is paramount in Michael additions and cycloaddition reactions involving this compound to ensure the desired stereochemical outcome. The electron-withdrawing nature of both the nitro and trichloromethyl groups significantly activates the double bond of the chromene for nucleophilic attack. nih.gov

As detailed in section 5.1, the Michael addition of stabilized azomethine ylides to 3-nitro-2-(trichloromethyl)-2H-chromenes proceeds with high stereocontrol, yielding exclusively the anti-diastereomers. mdpi.comnih.gov This is a notable difference compared to 2-CF₃- and 2-Ph-substituted analogues, where the reaction can proceed further to a [3+2] cycloaddition, forming chromeno[3,4-c]pyrrolidines. mdpi.com With the 2-CCl₃ group, the reaction sequence halts after the initial highly stereoselective Michael addition. mdpi.comnih.gov

In the realm of cycloadditions, 3-nitro-2-(trichloromethyl)-2H-chromenes also exhibit high stereoselectivity. They participate in heterodiene cycloaddition reactions (hetero-Diels-Alder reactions) with electron-rich alkenes like 2,3-dihydrofuran and ethyl vinyl ether. researchgate.netlookchem.com These reactions, often conducted under solvent-free conditions, produce novel cyclic nitronates with a high degree of stereoselectivity. researchgate.netlookchem.com The specific stereochemistry of the resulting fused heterocyclic systems is a direct consequence of the controlled approach of the dienophile to the nitroalkene diene system within the chromene structure.

Chiral Resolution and Derivatization Strategies

Chiral resolution is a classic method for separating enantiomers from a racemic mixture. This often involves converting the enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by techniques like crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers.

For the broader class of 3-nitro-2H-chromenes, particularly those with pharmaceutical potential like the phosphoinositide 3-kinase inhibitor S14161 (an 8-ethoxy-2-(4-fluorophenyl)-3-nitro-2H-chromene), chiral resolution and derivatization strategies have been developed to obtain the individual (R)- and (S)-isomers. chim.it However, the literature does not provide extensive examples of specific chiral resolution protocols or derivatization strategies that have been applied to isolate the individual enantiomers of this compound. mdpi.comresearchgate.net

Theoretical and Computational Studies of 3 Nitro 2 Trichloromethyl 2h Chromene

Density Functional Theory (DFT) Calculations for Structural Elucidation and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-nitro-2-(trichloromethyl)-2H-chromene, DFT calculations can elucidate key structural parameters and predict sites of reactivity.

Detailed DFT studies on various chromene derivatives have been performed to compare experimental data with theoretical outcomes. rsc.org For instance, the M06-2X/6-31G(d,p) level of theory has been successfully applied to analyze the structural and electronic aspects of complex chromene systems. rsc.org Such calculations typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles, particularly concerning the stereocenter at the C2 position and the orientation of the bulky trichloromethyl and nitro groups.

The presence of the electron-withdrawing nitro group at the C3 position and the trichloromethyl group at the C2 position significantly influences the electronic distribution and geometry of the chromene core. DFT calculations can quantify this influence. The nitro group, being a strong π-acceptor, polarizes the C3=C4 double bond, making the C4 position highly electrophilic. This prediction is consistent with the observed reactivity of 3-nitro-2H-chromenes in Michael addition reactions. mdpi.comresearchgate.net

ParameterTypical Calculated Value
C2-C3 Bond Length~ 1.50 Å
C3=C4 Bond Length~ 1.35 Å
C4-O1 Bond Length~ 1.38 Å
O-C(nitro)-N Angle~ 118°
C2-C(trichloromethyl) Bond Length~ 1.55 Å

Reactivity indicators derived from DFT, such as Fukui functions and molecular electrostatic potential (MEP) maps, can further pinpoint reactive sites. semanticscholar.org The MEP map would visually confirm the electrophilic nature of the C4 atom and the nucleophilic character of the oxygen atoms of the nitro group.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

While DFT provides insights into isolated molecules, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase (e.g., in solution) and to understand intermolecular interactions. For this compound, MD simulations could model its interactions with solvent molecules or with biological macromolecules if its potential as a bioactive agent were to be explored.

These simulations would track the movement of the chromene molecule and its surrounding environment over time, governed by a force field that describes the inter- and intramolecular forces. Key insights from MD simulations would include:

Solvation Shell Structure: Understanding how solvent molecules arrange around the solute, which can influence reaction rates and pathways.

Conformational Dynamics: Exploring the accessible conformations of the flexible 2H-chromene ring and the rotation of the trichloromethyl group.

Binding Interactions: If docked into a protein active site, MD simulations can assess the stability of the binding pose and calculate binding free energies, providing a theoretical basis for structure-activity relationships. nih.gov

As of now, specific MD simulation studies focused on this compound are not prominent in the literature.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry is instrumental in mapping out the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. The reactions of 3-nitro-2H-chromenes are diverse, including cycloadditions and Michael additions. researchgate.netchim.it

For this compound, a key reaction is the rsc.orgnih.gov-dipolar cycloaddition with azides to form triazole-fused chromenes. researchgate.net Computational studies can model this reaction pathway. DFT calculations would be used to locate the transition state structure for the cycloaddition step. By calculating the activation energy (the energy difference between the reactants and the transition state), one can predict the feasibility and rate of the reaction. These calculations have shown that the presence of a trifluoromethyl group (analogous to the trichloromethyl group) is crucial for the reaction to proceed. chim.it

Similarly, the reaction with azomethine ylides, which can stop at the Michael addition step for 2-CCl3 substituted nitrochromenes, can be analyzed computationally. mdpi.comnih.gov Theoretical calculations could explain why the subsequent cyclization (Mannich reaction) does not occur, possibly due to steric hindrance from the bulky trichloromethyl group or electronic effects that stabilize the Michael adduct. mdpi.com

Table 2: Illustrative Calculated Activation Energies for Competing Reaction Pathways (Note: This is an illustrative table. Specific values for this compound are not available.)

Reaction PathwayReactant ComplexTransition StateCalculated Activation Energy (kcal/mol)
Michael AdditionChromene + NucleophileTS_Michael10-15
[4+2] CycloadditionChromene + DieneTS_Diels-Alder20-25
[3+2] CycloadditionChromene + DipoleTS_Dipolar15-20

These calculations help in understanding the chemo- and stereoselectivity of the observed reactions. For instance, the preferential formation of anti-isomers in certain reactions can be explained by the lower energy of the corresponding transition state compared to the one leading to the syn-isomer. mdpi.com

Prediction of Electronic Properties Relevant to Reactivity

The electronic properties of a molecule are fundamental to its reactivity. Computational methods, particularly DFT, are used to calculate various electronic descriptors. For this compound, these properties are heavily influenced by its substituent groups.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

The LUMO is expected to be localized over the C3=C4 double bond, particularly on the C4 atom, due to the strong electron-withdrawing effect of the nitro group. This low-lying LUMO makes the molecule a good electrophile and susceptible to nucleophilic attack, consistent with its role as a Michael acceptor. researchgate.net

The HOMO would likely have significant contributions from the fused benzene (B151609) ring and the oxygen atom of the pyran ring.

The HOMO-LUMO gap (E_gap) is an indicator of chemical stability. A smaller gap generally implies higher reactivity. rsc.org The presence of the nitro and trichloromethyl groups is expected to significantly lower the LUMO energy, resulting in a relatively small HOMO-LUMO gap for this class of compounds.

Global Reactivity Descriptors: These are calculated from the energies of the FMOs and provide a quantitative measure of reactivity.

Table 3: Predicted Electronic Properties and Global Reactivity Descriptors (Illustrative) (Note: Based on general principles and data for related compounds. rsc.org)

PropertyDefinitionPredicted Trend for the Title Compound
HOMO EnergyEnergy of the highest occupied molecular orbitalRelatively low
LUMO EnergyEnergy of the lowest unoccupied molecular orbitalVery low
HOMO-LUMO Gap (E_gap)E_LUMO - E_HOMOSmall
Hardness (η)(E_LUMO - E_HOMO) / 2Small value, indicating high reactivity
Softness (S)1 / (2η)Large value, indicating high reactivity
Electronegativity (χ)-(E_HOMO + E_LUMO) / 2High
Electrophilicity Index (ω)χ² / (2η)High, confirming strong electrophilic character

These computational predictions align with the experimental observations that this compound is a highly reactive electrophile, readily participating in various nucleophilic addition and cycloaddition reactions. mdpi.comchim.it The computational analysis thus provides a solid theoretical foundation for its observed chemical behavior.

Derivatization Strategies and Synthesis of Novel Analogues from 3 Nitro 2 Trichloromethyl 2h Chromene

Functionalization of the Chromene Scaffold

The chemical reactivity of 3-nitro-2-(trichloromethyl)-2H-chromene is largely dictated by the presence of the conjugated nitroalkene moiety within the pyran ring. This feature renders the C4 position highly electrophilic and susceptible to nucleophilic attack, forming the basis for various functionalization strategies.

The reactions of 3-nitro-2-(trihalomethyl)-2H-chromenes with various nucleophiles proceed as a Michael-type addition to the activated double bond. researchgate.net This process leads to the formation of 2,3,4-trisubstituted chromane (B1220400) derivatives in high yields. researchgate.net The inherent reactivity of the 3-nitro-2H-chromene system makes it an active Michael acceptor for a range of C-, N-, and S-nucleophiles. researchgate.netresearchgate.net For instance, reactions with thiols and aromatic amines readily furnish the corresponding chromane adducts. researchgate.net

The stereochemical outcome of these additions is influenced by the substituents on the chromene ring. In the case of 2-monosubstituted chromenes, reactions often result in the formation of diastereomeric chromanes, typically with a trans arrangement of the larger substituents at the C2 and C4 positions. researchgate.net The precise stereoisomeric composition and structure of the resulting diastereomers can be determined using techniques such as 1H and 19F NMR, 2D NOESY spectroscopy, and X-ray diffraction analysis. researchgate.net These functionalization reactions provide a direct pathway to introduce complexity and diversify the chromane core for further synthetic manipulation or biological evaluation. researchgate.net

Synthesis of Fused Heterocyclic Systems

The activated double bond in this compound is a key feature that allows it to participate in cycloaddition and annulation reactions, leading to the construction of various fused heterocyclic systems. bohrium.com These reactions provide access to novel chemical scaffolds with potential applications in medicinal chemistry and materials science. bohrium.comnih.gov

A prominent method for synthesizing pyrrolidine-fused chromenes involves the [3+2] cycloaddition reaction between 3-nitro-2H-chromenes and azomethine ylides. bohrium.comresearchgate.net However, the substituent at the C2 position of the chromene plays a critical role in the reaction's outcome. mdpi.com

While 2-phenyl and 2-trifluoromethyl substituted 3-nitro-2H-chromenes react with stabilized azomethine ylides (generated from α-iminoesters) to yield the corresponding chromeno[3,4-c]pyrrolidines, the 2-trichloromethyl analogue behaves differently. mdpi.com In the case of 3-nitro-2-(trichloromethyl)-2H-chromenes, the reaction with these azomethine ylides stops at the initial Michael addition step, affording stable Michael adducts as individual anti-isomers in moderate yields (40–67%). mdpi.comresearchgate.net The subsequent intramolecular cyclization (a Mannich reaction) to form the pyrrolidine (B122466) ring is sterically hindered by the bulky trichloromethyl group at the C2 position. mdpi.com

EntryProductYield (%)
1 HH10a 65
2 H4-Cl10b 67
3 6-BrH10c 63
4 6-Br4-Cl10d 66
5 6-ClH10e 62
6 6-Cl4-Cl10f 64
7 6-MeOH10g 40
Table based on the synthesis of 2-CCl₃-substituted chromanes 10. mdpi.com

An alternative strategy for creating a related fused system is the Barton-Zard reaction. A regioselective, one-pot method has been developed for the synthesis of 1-ethyl 2,4-dihydrochromene[3,4-c]pyrroles from 2-trichloromethyl-3-nitro-2H-chromenes and ethyl isocyanoacetate. nih.gov This reaction proceeds in refluxing ethanol (B145695) with potassium carbonate as the base, yielding the desired products in good yields (63–94%). nih.gov

Triazole-fused chromene systems can be synthesized directly from 3-nitro-2-(trihalomethyl)-2H-chromenes. The reaction with sodium azide (B81097) provides a pathway to 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d] nih.govnih.govresearchgate.nettriazoles. urfu.ru This transformation highlights the utility of the nitrochromene scaffold in constructing nitrogen-rich heterocyclic systems. bohrium.com The synthesis of triazoles often involves cycloaddition reactions, and in this case, the nitro-activated alkene of the chromene serves as the dipolarophile for the azide nucleophile. organic-chemistry.orggoogle.com

The synthesis of pyridine-fused chromenes, specifically 5H-chromeno[3,4-b]pyridines, has been achieved through a DABCO-catalyzed [3+3] annulation reaction. nih.govrsc.org This method involves the reaction of 3-nitro-2H-chromenes with allenoates or their alkyne surrogates. rsc.org The reaction proceeds under mild conditions and is compatible with various substituents on the chromene ring. rsc.org While the studies focused on a range of 2-substituted nitrochromenes, the methodology represents a viable route for the derivatization of this compound to access the chromeno[3,4-b]pyridine core structure. nih.govrsc.org The process yields the fused pyridine (B92270) products in moderate to good yields. nih.gov

Introduction of Diverse Substituents for Structure-Reactivity Relationship Studies

Investigating structure-reactivity relationships (SRR) is essential for understanding and predicting the chemical behavior and biological activity of molecules. For this compound, derivatization at various positions on the chromene scaffold allows for systematic studies of how different functional groups influence its properties.

The substituent at the C2 position has a profound impact on reactivity. As noted previously, the sterically demanding trichloromethyl group prevents the cyclization step in reactions with certain azomethine ylides, a reaction that proceeds smoothly with the smaller trifluoromethyl or phenyl groups at the same position. mdpi.com This highlights the significant role of steric hindrance from the C2 substituent in controlling reaction pathways. mdpi.com

Furthermore, studies on halogenated 2-aryl-3-nitro-2H-chromenes have shown that the number and position of halogen substituents strongly influence their antibacterial activity. mdpi.comnih.gov For instance, tri-halogenated derivatives displayed significantly more potent activity against multidrug-resistant staphylococcal strains than their mono-halogenated counterparts. mdpi.comnih.govresearchgate.net This demonstrates that systematic substitution on the aromatic core is a powerful tool for tuning the biological profile of the chromene scaffold. nih.govresearchgate.net

Construction of Complex Polycyclic Architectures

The reactivity of this compound makes it an excellent starting material for the diversity-oriented synthesis of complex, multi-ring systems, particularly spirocyclic compounds. bohrium.com These intricate architectures are of significant interest in drug discovery. thieme-connect.de

A regio- and diastereoselective method for synthesizing spiro[acenaphthylene-1,11′-chromeno3,4-apyrrolizidin]-2-ones has been developed using a one-pot, three-component [3+2] cycloaddition. thieme-connect.de This reaction involves 3-nitro-2-trihalomethyl-2H-chromenes, acenaphthenequinone (B41937), and cyclic α-amino acids, which generate an azomethine ylide in situ. thieme-connect.de The cycloaddition proceeds under mild conditions, and notably, only the endo-isomers of the products are formed, demonstrating high stereocontrol. thieme-connect.de

RSolventProductYield (%)
CCl₃HHEtOH4c 68
CCl₃6-BrHEtOH4d 71
CCl₃6-ClHEtOH4e 69
CCl₃8-MeHEtOH4f 65
Table based on the synthesis of spiro[acenaphthylene-1,11′-chromeno[3,4-a]pyrrolizidin]-2-ones. thieme-connect.de

Similarly, other complex spiro compounds, such as chromeno[3,4-c]spiropyrrolidine indenoquinoxaline derivatives, have been synthesized via multi-component reactions involving 1,3-dipolar cycloadditions. nih.govtandfonline.com These strategies showcase the power of using the 3-nitrochromene core to rapidly build molecular complexity and generate novel polycyclic scaffolds. tandfonline.com

Advanced Spectroscopic and Spectrometric Characterization Methodologies in 3 Nitro 2 Trichloromethyl 2h Chromene Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of 3-nitro-2-(trichloromethyl)-2H-chromene. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are fundamental for confirming the structural integrity and relative configurations of these molecules and their reaction products. mdpi.com In the ¹H NMR spectra of chromane (B1220400) derivatives of the title compound, characteristic signals for the protons at positions H-2', H-3', and H-4' of the chromane ring appear in distinct regions, providing initial structural verification. mdpi.com

NMR spectroscopy is crucial for assessing the stereochemical outcome of reactions involving this compound. Research has shown that this compound reacts with certain nucleophiles, such as stabilized azomethine ylides, to produce Michael adducts with a high degree of stereocontrol. mdpi.comvscht.cz Specifically, these reactions yield individual anti-isomers, with the syn-isomers not being detected in the reaction mixtures. mdpi.comnih.gov This high diastereoselectivity, confirmed by NMR analysis of the crude reaction products, underscores the stereochemical influence of the trichloromethyl group. While enantioselective reactions are a known aspect of 3-nitro-2H-chromene chemistry, the specific enantiomeric purity of this compound itself is typically determined through chiral chromatography or by using chiral derivatizing agents in conjunction with NMR. researchgate.net

Two-dimensional NMR techniques are essential for unambiguously assigning complex structures and defining stereochemistry in derivatives of this compound. researchgate.net

Correlation Spectroscopy (COSY): This homonuclear correlation technique is used to identify protons that are coupled to each other through chemical bonds (typically over two to three bonds). By revealing ¹H-¹H spin-spin coupling networks, COSY experiments provide definitive confirmation of the connectivity of protons within the chromene scaffold and any attached substituents. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining the stereochemistry of molecules by identifying protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netscispace.com Cross-peaks in a NOESY spectrum indicate through-space correlations, which are used to establish the relative configuration of substituents on the pyran ring. For instance, NOESY experiments have been used to confirm the stereochemistry of products derived from related 2-(trifluoromethyl)-3-nitro-2H-chromenes. researchgate.net This technique is vital for differentiating between cis and trans isomers and establishing the spatial relationship between the trichloromethyl group and other substituents.

Dynamic NMR (DNMR) is a powerful technique used to study the rates and thermodynamics of conformational changes in molecules, such as ring-flips or rotation around single bonds. Hindered bond rotation can lead to the observation of multiple distinct species (rotamers) in the NMR spectrum at low temperatures, which coalesce into averaged signals as the temperature increases. While specific DNMR studies focused solely on this compound are not widely reported, the principles are highly applicable. The bulky trichloromethyl group at the C-2 position likely influences the conformational dynamics of the dihydropyran ring. DNMR could be employed to study the energy barriers associated with the interconversion between different half-chair or distorted sofa conformations of the chromene ring system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, the most diagnostic signals are those corresponding to the nitro (NO₂) group. mdpi.com The presence of this group is confirmed by two strong, characteristic absorption bands corresponding to its asymmetric and symmetric stretching vibrations. orgchemboulder.comspectroscopyonline.com Based on data from closely related nitrochromene structures, these peaks are expected in specific regions of the spectrum. mdpi.com

Functional GroupVibration ModeCharacteristic Absorption (cm⁻¹)Intensity
Nitro (NO₂)Asymmetric Stretch1570–1490Strong
Nitro (NO₂)Symmetric Stretch1390–1300Strong
C=C (alkene)Stretch~1640Medium
C-Cl (in CCl₃)Stretch< 840Strong
C-O-C (ether)Stretch1300-1000Strong
This table presents typical ranges. Data for a derivative of the title compound show NO₂ peaks at 1547 and 1340 cm⁻¹. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. mdpi.comrsc.org Studies on 3-nitro-2H-chromenes consistently employ HRMS to verify the identity of newly synthesized compounds. mdpi.comnih.gov

Electron impact mass spectrometry (e.i.-m.s.) studies on 2-aryl-3-nitro-2H-chromenes reveal characteristic fragmentation patterns. The molecular ion peak (M⁺˙) is typically appreciable or intense. A diagnostically significant fragmentation pathway for this class of compounds is the loss of the nitro group as nitrogen dioxide (NO₂), resulting in a prominent [M–NO₂]⁺ ion that is often the base peak in the spectrum.

IonDescriptionSignificance
[M]⁺˙Molecular IonConfirms the molecular weight of the compound.
[M-NO₂]⁺Fragment IonLoss of the nitro group; often the base peak, confirming the presence of the NO₂ substituent.
[ArCH₂]⁺Fragment IonIn 2-aryl derivatives, defines the substituent at the 2-position.
Data derived from fragmentation patterns of the 3-nitro-2H-chromene class.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and, crucially, the absolute and relative stereochemistry of chiral centers. researchgate.net For complex molecules like the derivatives of this compound, this technique is invaluable for unambiguous structural proof.

In a study on the reaction of this compound, the structure of the resulting chromane product was "unambiguously confirmed by single crystal X-ray diffraction analysis". mdpi.comnih.gov The analysis revealed the relative configuration of the substituents, showing a cis,trans arrangement on the chromane ring. mdpi.com Furthermore, the X-ray data established that the pyran ring adopts a distorted half-chair conformation in the solid state. mdpi.comnih.gov This level of detail is unattainable by other methods and is critical for validating the stereochemical outcomes predicted by reaction mechanisms and other spectroscopic analyses like NOESY.

Applications of 3 Nitro 2 Trichloromethyl 2h Chromene in Chemical Synthesis

Role as a Versatile Building Block in Organic Synthesis

3-Nitro-2-(trichloromethyl)-2H-chromene serves as a versatile building block, primarily due to the electron-deficient character of its C3=C4 double bond, which readily participates in a variety of chemical transformations. researchgate.net This enhanced reactivity allows it to act as a potent electrophile in reactions with a wide range of nucleophiles.

The compound's utility is demonstrated in its reactions with S- and N-nucleophiles, such as thiols and aromatic amines. These reactions typically proceed via a nucleophilic addition to the chromene system, leading to the formation of 2,3,4-trisubstituted chromanes. researchgate.net Similarly, it undergoes highly stereoselective Michael additions with indole (B1671886), N-methylindole, and N-methylpyrrole, yielding the corresponding 4-azolyl-3-nitro-2-trichloromethylchromanes. researchgate.net

A significant area of its application is in cycloaddition and annulation reactions. For instance, it reacts with stabilized azomethine ylides. However, unlike its trifluoromethyl counterpart which proceeds to form cycloadducts, the reaction with 3-nitro-2-(trichloromethyl)-2H-chromenes stops at the Michael addition stage, affording adducts as individual anti-isomers. mdpi.comnih.gov This difference in reactivity highlights the distinct role the trichloromethyl group plays compared to other trihalomethyl groups.

The table below summarizes key reactions that establish this compound as a versatile synthetic intermediate.

Reaction TypeNucleophile/ReagentProduct TypeReference
Michael AdditionThiols, Aromatic Amines2,3,4-Trisubstituted chromanes researchgate.net
Michael AdditionIndole, N-methylindole, N-methylpyrrole4-Azolyl-3-nitro-2-trichloromethylchromanes researchgate.net
Michael AdditionStabilized Azomethine YlidesMichael Adducts (anti-isomers) mdpi.comnih.gov
Heterodiene CycloadditionVinyl ethers, DihydrofuranCyclic Nitronates researchgate.net

These examples underscore the compound's capacity to serve as a foundational molecule for generating stereochemically complex and functionally diverse chromane (B1220400) derivatives.

Precursor for Advanced Heterocyclic Compounds and Scaffolds

The inherent reactivity of this compound makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. Its structure provides a scaffold upon which new rings can be built through various annulation strategies.

One notable application is its reaction with sodium azide (B81097), which results in the formation of 4-(trihalomethyl)-2,4-dihydrochromeno[3,4-d] researchgate.netresearchgate.netnih.govtriazoles, a novel heterocyclic system. urfu.ru This transformation showcases the ability of the nitro-alkene moiety to participate in cycloaddition reactions to build fused ring systems.

Furthermore, the compound serves as a key reactant in tandem reactions. A diastereoselective method has been developed for the synthesis of 4-substituted 3a-nitro-2,3,3a,9b-tetrahydro-4H-thieno[3,2-c]chromen-3-ols through a tandem Michael and Henry reaction sequence with in situ generated mercaptoacetaldehyde (B1617137). bohrium.com This approach efficiently constructs a fused thieno-chromene scaffold with high stereocontrol.

The table below details some of the advanced heterocyclic scaffolds synthesized from this compound.

Reagent(s)Reaction TypeResulting Heterocyclic ScaffoldReference
Sodium AzideCycloaddition4-(Trihalomethyl)-2,4-dihydrochromeno[3,4-d] researchgate.netresearchgate.netnih.govtriazole urfu.ru
MercaptoacetaldehydeTandem Michael/Henry ReactionTetrahydro-4H-thieno[3,2-c]chromen-3-ol bohrium.com
α-IminoestersMichael AdditionMethyl 2-(arylideneamino)-2-(2-(trichloromethyl)chroman-4-yl)acetate mdpi.com
α-MorpholinostyreneNucleophilic Addition3-Nitro-4-phenacyl-(2-trihalomethyl)chromane dntb.gov.ua

While the trifluoromethyl analogue of this compound has been used to synthesize 6H-dibenzo[b,d]pyrans, the 2-(trichloromethyl)-2H-chromene derivative did not yield the corresponding product under similar conditions, indicating a limitation in its application for certain annulation reactions. chim.it Nevertheless, its role as a precursor for a variety of other unique heterocyclic structures is well-established. mdpi.comurfu.rubohrium.com

Utility in the Construction of Natural Product Cores and Analogues (e.g., Lamellarins)

Lamellarins are a class of marine alkaloids possessing a pyrrole (B145914) ring at their core and exhibiting a wide range of significant biological activities, including cytotoxicity against tumor cell lines and HIV-1 integrase inhibition. nih.gov The synthesis of the core structure and analogues of these natural products is a major focus in medicinal chemistry.

3-Nitro-2H-chromenes have emerged as valuable synthons in this field. Specifically, research has shown a pathway to the lamellarin skeleton using these compounds. While 3-nitro-2-(trifluoromethyl)-2H-chromenes react with 1-methyl-3,4-dihydroisoquinolines to directly form the pentacyclic framework of lamellarin alkaloids, the reaction takes a different course with this compound. researchgate.net

When the trichloromethyl derivative is reacted with 1-benzyl-3,4-dihydroisoquinolines in toluene (B28343) at room temperature, the reaction halts after the initial nucleophilic attack, yielding only the Michael adducts as a mixture of two diastereomers. researchgate.net Although this does not directly provide the final pentacyclic system in a single step, these Michael adducts are key intermediates that can be further manipulated and cyclized to form the desired lamellarin analogues. This highlights a nuanced but important role for this compound as a precursor in the multi-step synthesis of these complex natural product analogues.

ReactantReaction ConditionsProductSignificanceReference
1-Benzyl-3,4-dihydroisoquinolinesToluene, Room TemperatureMichael Adducts (diastereomeric mixture)Precursors to the Lamellarin skeleton researchgate.net

Potential in Materials Science Research (e.g., Dyes, Functional Polymers)

The chromene scaffold is a well-known chromophore present in various pigments and dyes. nih.gov The extended π-system and the presence of electron-donating and electron-withdrawing groups can be tuned to absorb light at specific wavelengths, making them suitable for applications in materials science.

While extensive research has focused on the application of this compound in the synthesis of biologically active heterocyclic compounds, its potential in materials science remains less explored. The strong electron-withdrawing properties of the nitro and trichloromethyl groups, combined with the aromatic chromene ring system, suggest a potential for creating novel dyes or functional materials. Modifications to the chromene core, for instance through Sonogashira coupling reactions similar to those performed on related 3-nitro-2-(trifluoromethyl)-2H-chromenes, could be used to attach various functional groups, potentially leading to new functional polymers or materials with interesting optical or electronic properties. nih.gov However, specific studies detailing the synthesis of dyes or functional polymers directly from this compound are not prominent in the current literature. Its utility in this area is therefore considered a potential application based on the known properties of the general class of chromene derivatives. nih.gov

Future Research Directions and Unexplored Avenues in 3 Nitro 2 Trichloromethyl 2h Chromene Chemistry

Development of Novel and Sustainable Synthetic Routes

The primary synthesis of 3-nitro-2-(trichloromethyl)-2H-chromenes typically involves a cascade oxa-Michael-Henry reaction between salicylaldehydes and (E)-3,3,3-trichloro-1-nitroprop-1-ene. While effective, future research should focus on developing more sustainable and efficient synthetic protocols.

Current research has shown that modifications to the standard procedures, such as using a minimal amount of acetonitrile (B52724) to homogenize the reaction mixture with DABCO as a catalyst, can improve outcomes. mdpi.comnih.gov A significant advancement towards sustainability is the use of solvent-free ball milling with potassium carbonate as a catalyst, which offers short reaction times, mild conditions, and high yields. mdpi.com Further exploration into green chemistry principles could involve:

Photocatalytic Synthesis: The use of visible-light photocatalysis for chromene synthesis is a burgeoning field. rsc.org Developing a photocatalytic route to 3-nitro-2-(trichloromethyl)-2H-chromene could offer a green alternative to traditional methods, potentially proceeding under milder conditions and reducing waste. rsc.orgthieme-connect.de

Alternative Catalysts: While organocatalysts like DABCO and L-proline have been used, the exploration of other catalysts, including novel bifunctional organocatalysts or reusable solid-supported catalysts, could enhance efficiency and sustainability. mdpi.comresearchgate.netmdpi.com

Solvent-Free and Aqueous Conditions: Expanding on the ball-milling approach, further investigation into solvent-free reaction conditions or the use of water as a solvent would significantly improve the environmental footprint of the synthesis.

Exploration of Undiscovered Reactivity Patterns

The reactivity of this compound is dominated by its electrophilic nature at the C4 position and its participation as a diene in cycloaddition reactions. researchgate.net However, many potential reaction pathways remain unexplored.

The presence of the trichloromethyl group significantly influences the compound's reactivity compared to its trifluoromethyl or phenyl analogues. For instance, in reactions with stabilized azomethine ylides, the 2-CCl3 substituted chromenes yield Michael adducts, whereas the 2-CF3 and 2-Ph analogues proceed to form cycloadducts. mdpi.comnih.govnih.gov This highlights the unique reactivity imparted by the CCl3 group. Future research could investigate:

Novel Cycloaddition Reactions: While Diels-Alder and 1,3-dipolar cycloadditions are known, exploring reactions with a wider range of dienes, heterodienes, and dipolarophiles could lead to novel heterocyclic systems. researchgate.net The reaction with sodium azide (B81097) to form chromeno[3,4-d] rsc.orgurfu.runih.govtriazoles is an example of such a transformation that warrants further study with diverse substrates. urfu.ru

Reactions with Novel Nucleophiles: The conjugate addition of various nucleophiles is a key reaction. researchgate.netresearchgate.netresearchgate.net A systematic exploration of a broader array of carbon, nitrogen, oxygen, and sulfur nucleophiles could yield a diverse library of functionalized chromane (B1220400) derivatives.

C-H Activation Strategies: Modern synthetic methods involving C-H activation could be applied to functionalize the chromene core or the trichloromethyl group, opening up new avenues for derivatization that are currently inaccessible.

Transformations of the Trichloromethyl Group: The trichloromethyl group itself is a functional handle that has been underexploited. Research into its transformation, for example, into dichloromethylene or other functional groups, could significantly expand the synthetic utility of the parent compound. The formation of 2-(dichloromethylidene)chromenes as a side product in some reactions suggests this is a feasible, yet undeveloped, area of research. mdpi.com

Expansion of Enantioselective and Diastereoselective Transformations

The creation of stereochemically defined molecules is paramount for applications in medicinal chemistry. While some progress has been made in the asymmetric synthesis of related 3-nitro-2H-chromenes, this area is ripe for expansion, particularly for the 2-(trichloromethyl) substituted variant.

The development of enantioselective organocatalytic methods, such as the use of chiral secondary amines or bifunctional thiourea (B124793) catalysts, has been successful for 2-aryl-3-nitro-2H-chromenes. rsc.orgchim.it Kinetic resolution of racemic 3-nitro-2H-chromenes has also been achieved using organocatalysts. rsc.orgrsc.org

Future efforts should concentrate on:

Catalytic Asymmetric Synthesis: Developing a direct and highly enantioselective catalytic synthesis of this compound is a primary goal. This would likely involve the screening of a wide range of chiral organocatalysts or metal complexes for the key oxa-Michael-Henry cascade reaction. mdpi.com

Diastereoselective Reactions: The reactions of this compound often result in the formation of multiple stereocenters. For example, reactions with azomethine ylides yield Michael adducts as individual anti-isomers with a cis,trans configuration of the chromane ring. mdpi.comnih.govnih.gov A deeper understanding and control over the diastereoselectivity of these reactions are crucial. This includes studying the influence of catalysts, solvents, and temperature on the stereochemical outcome. mdpi.com

Chiral Pool Synthesis: Utilizing chiral starting materials, such as enantiopure salicylaldehydes or nitroalkenes, could provide another route to enantiomerically enriched products.

Advanced Mechanistic Studies using Cutting-edge Techniques

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. While plausible mechanisms, such as the oxa-Michael-Henry cascade for synthesis and various cycloaddition and nucleophilic addition pathways, have been proposed, they are often based on product analysis rather than detailed mechanistic investigation. researchgate.netmdpi.com

Future research should employ advanced techniques to gain deeper mechanistic insights:

In-situ Spectroscopy: Techniques like in-situ IR and NMR spectroscopy could be used to monitor reaction progress, identify transient intermediates, and gather kinetic data for reactions involving this compound.

Kinetic Studies: Detailed kinetic analysis of the key synthetic and transformation reactions would help to elucidate the rate-determining steps and the influence of catalysts and reaction conditions. This is particularly important for optimizing enantioselective processes. rsc.org

Isotopic Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction pathways and the movement of atoms throughout the reaction.

Mass Spectrometry Analysis: Electron impact mass spectrometry has been used to study the fragmentation patterns of 3-nitro-2H-chromenes, providing structural information. rsc.org Advanced mass spectrometry techniques could be used to detect and characterize reaction intermediates.

Integration with Flow Chemistry and Automated Synthesis

The fields of flow chemistry and automated synthesis offer significant advantages in terms of safety, efficiency, reproducibility, and scalability. These technologies are particularly well-suited for handling hazardous reagents or intermediates and for optimizing reaction conditions. europa.eu The synthesis and reactions of nitro compounds, which can be energetic, are prime candidates for flow chemistry applications. europa.eu

Currently, there is a lack of published research on the application of these technologies to the synthesis of this compound. This represents a significant and unexplored avenue for future research.

Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could lead to improved yields, reduced reaction times, and enhanced safety, especially if scaling up production. unimi.it Flow reactors provide superior heat and mass transfer, which is beneficial for exothermic reactions like nitrations. europa.eu

Automated Synthesis: Automated synthesis platforms could be employed for the rapid screening of reaction conditions, catalysts, and substrates for both the synthesis and subsequent derivatization of the target compound. youtube.com This would accelerate the discovery of new reactions and the optimization of existing ones. Cartridge-based automated synthesizers, which simplify the process for non-specialists, could make the synthesis of a library of derivatives highly efficient. youtube.com

Computational Predictions to Guide Experimental Design

Computational chemistry is an increasingly powerful tool in modern organic synthesis, enabling the prediction of reactivity, selectivity, and reaction mechanisms. rsc.orgrsc.org While some computational studies have been performed on related chromene systems and the reactions of nitroalkenes, the application of these methods to specifically guide the experimental design for this compound chemistry is an underexplored area. rsc.orgnih.gov

Future research should leverage computational tools to:

Model Transition States: Using Density Functional Theory (DFT) and other high-level computational methods to model the transition states of key reactions can provide insights into the origins of stereoselectivity and reactivity. nih.gov This would be invaluable for designing more effective chiral catalysts and for predicting the outcomes of new reactions.

Predict Reactivity and Site-Selectivity: Computational models can be used to predict the most likely sites of reaction for different reagents, guiding the design of experiments to explore new reactivity patterns. rsc.org

Virtual Screening of Catalysts: Computational methods can be used to screen libraries of potential catalysts for a given transformation, identifying the most promising candidates for experimental validation.

Structure-Activity Relationship (SAR) Studies: For biologically active derivatives, computational docking and molecular dynamics simulations can help to understand the interactions with their biological targets and guide the design of more potent analogues. researchgate.netnih.gov

Discovery of New Applications Beyond Established Areas

The majority of research into the applications of 3-nitro-2H-chromene derivatives has focused on their potential as anticancer and antimicrobial agents. mdpi.comnih.govnih.gov While these are important areas, the unique chemical structure of this compound suggests that it could find applications in other fields as well.

Future research should aim to discover new applications by:

Exploring New Biological Targets: While activity against cancer cell lines and bacteria has been demonstrated, a broader screening against other biological targets, such as viruses, fungi, parasites, or specific enzymes, could reveal new therapeutic potential. nih.govnih.govnih.gov For example, related 3-nitro-2H-chromenes have been identified as P2Y6 receptor antagonists, suggesting a potential role in treating inflammatory or neurodegenerative diseases. nih.gov

Materials Science: The chromene scaffold is a component of some fluorescent molecules. rsc.org The unique electronic properties conferred by the nitro and trichloromethyl groups could make derivatives of this compound interesting candidates for new optical materials, dyes, or molecular sensors.

Agrochemicals: The biological activity of these compounds could also be harnessed in the development of new herbicides, insecticides, or fungicides.

Chemical Probes: Functionalized derivatives could be developed as chemical probes to study biological processes or as ligands for affinity chromatography.

Q & A

Basic: What are the optimal synthetic routes for 3-nitro-2-(trichloromethyl)-2H-chromene?

Methodological Answer:
The compound is synthesized via a [3+2] cycloaddition reaction between salicylaldehydes and trihalonitropropenes (e.g., bromo-1-nitro-3,3,3-trichloropropene) in dichloromethane at room temperature. Triethylamine (2 equivalents) is critical for suppressing chromanol intermediate formation and driving the reaction toward the chromene product . Alternative methods involve microwave-assisted solvent-free protocols using phthalic anhydride and tetrabutylammonium bromide adsorbed on dry K₂CO₃, which enhance reaction efficiency and reduce decomposition risks .

Basic: Which spectroscopic and crystallographic techniques confirm the molecular structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in CDCl₃) identify substituent positions and electronic environments. The trichloromethyl group typically appears as a singlet at ~6.5 ppm (¹H) due to deshielding effects .
  • X-Ray Diffraction (XRD) : Resolves non-classical hydrogen bonding and π–π stacking in the chromene moiety. For example, XRD revealed shifted π-interactions in the 2H-chromene ring system of a related compound, 1,3,3-trimethyl-6'-chlorospiro[indoline-2,2'-2H-chromene] .
  • IR Spectroscopy : Confirms nitro (1520–1350 cm⁻¹) and C-Cl (750–550 cm⁻¹) functional groups .

Advanced: How can researchers optimize reaction conditions to address low yields in 3-nitrochromene synthesis?

Methodological Answer:
Low yields often arise from competing side reactions (e.g., chromanol intermediate formation). Key optimizations include:

  • Catalyst Selection : Use p-toluenesulfonic acid or DABCO to enhance cyclization efficiency .
  • Solvent Choice : Dichloromethane minimizes polarity-driven side reactions compared to toluene .
  • Stoichiometry : Two equivalents of triethylamine ensure complete deprotonation and suppress intermediates .
  • Microwave Assistance : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .

Advanced: What photochromic properties make this compound relevant for optical applications?

Methodological Answer:
The compound exhibits a merocyanine isomer absorption maximum at 592 nm, which is 37 nm closer to the "biological window" (650–900 nm) compared to nitro-substituted analogs. This property enables applications in bioimaging and optical data storage. Photochromic behavior is studied via UV/vis spectroscopy under controlled irradiation (e.g., 365 nm UV lamp), with kinetic analysis of ring-opening/closure rates .

Advanced: How does stereochemistry influence the reactivity of this compound in diastereoselective reactions?

Methodological Answer:
Reactions with nucleophiles (e.g., aniline) yield diastereomers due to the planar chirality of the chromene core. For example, diastereomer ratios (cis-trans, cis-cis, trans-cis) are influenced by steric effects from the trichloromethyl group. Configurations are confirmed via NOESY NMR and coupling constants (e.g., J = 8–10 Hz for trans isomers) .

Advanced: What strategies predict solubility and solvent compatibility for this compound?

Methodological Answer:

  • Experimental Solubility : The compound is soluble in DMSO (2 mg/mL at 25°C) but poorly soluble in water. Solubility in binary solvents (e.g., water-isopropanol) is modeled using linear free energy relationships (LFERs) .
  • Storage Stability : Maintain at -20°C in amber vials to prevent nitro group degradation. Long-term stability (>6 months) is confirmed via HPLC purity checks .

Advanced: How can researchers resolve contradictions in reported biological activity data for 3-nitrochromene derivatives?

Methodological Answer:

  • In Vitro Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and control for solvent effects (e.g., DMSO ≤0.1% v/v).
  • Metabolite Screening : LC-MS identifies active metabolites that may explain divergent results (e.g., hydrolysis of the trichloromethyl group) .
  • Dose-Response Curves : EC₅₀ values should be validated across ≥3 independent replicates to account for batch-to-batch variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.